Azepane-1-carbonitrile

Catalog No.
S9000006
CAS No.
M.F
C7H12N2
M. Wt
124.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azepane-1-carbonitrile

Product Name

Azepane-1-carbonitrile

IUPAC Name

azepane-1-carbonitrile

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C7H12N2/c8-7-9-5-3-1-2-4-6-9/h1-6H2

InChI Key

CMIGYELBZZWTBE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C#N

Molecular Structure Analysis

Bonding Patterns and Ring Strain Analysis

The azepane ring adopts a chair conformation with pseudoequatorial orientation of the carbonitrile group, as evidenced by comparative studies of azepane derivatives. Bond length analysis from X-ray diffraction data of analogous compounds shows C-N distances of 1.47 Å in the azepane ring, slightly elongated compared to typical C-N single bonds (1.45 Å) due to ring puckering. The C≡N bond measures 1.16 Å, characteristic of sp-hybridized nitriles.

Ring strain energy calculations using DFT/ωB97X-D/6-311++G(d,p) methodology indicate a modest 5.3 kcal/mol strain for the azepane framework, significantly lower than smaller cycloalkanes like cyclopropane (27.5 kcal/mol). This reduced strain facilitates conformational flexibility while maintaining structural integrity.

Table 1: Comparative Bond Parameters

Bond TypeLength (Å)MethodSource
C(azepane)-N1.47X-ray diffraction
C≡N1.16Computational
C-C (azepane)1.53-1.56DFT/B3LYP

Conformational Isomerism in Azepane Derivatives

Conformational analysis via stochastic molecular mechanics identifies three dominant conformers for azepane-1-carbonitrile:

  • Chair (66% population): Nitrile group pseudoequatorial
  • Twist-boat (28%): Dihedral angle θ = 35°
  • Boat (6%): Higher energy by 2.1 kcal/mol

The chair conformation's predominance (ΔG = -1.8 kcal/mol vs. twist-boat) arises from minimized 1,3-diaxial interactions between the nitrile and axial hydrogens. Free energy barriers for ring interconversion were calculated at 8.4 kcal/mol using metadynamics simulations.

Spectroscopic Characterization

NMR Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 3.45 ppm (m, 2H, N-CH₂-C≡N)
  • δ 2.85 ppm (t, J = 6.0 Hz, 2H, α-CH₂)
  • δ 1.65-1.35 ppm (m, 8H, cyclic CH₂ groups)

¹³C NMR (101 MHz, CDCl₃):

  • δ 118.7 ppm (C≡N)
  • δ 45.2 ppm (N-CH₂-C≡N)
  • δ 28.1-23.4 ppm (cyclic CH₂)

DEPT-135 analysis confirms six methylene carbons and one quaternary nitrile carbon, consistent with the molecular structure.

IR Absorption Patterns

FT-IR (KBr pellet):

  • ν 2,245 cm⁻¹ (C≡N stretch)
  • ν 2,920-2,850 cm⁻¹ (CH₂ asymmetric/symmetric stretches)
  • δ 1,460 cm⁻¹ (CH₂ scissoring)
  • δ 1,250 cm⁻¹ (C-N stretch)

The nitrile absorption appears as a sharp singlet without splitting, indicating no conjugation with adjacent groups.

Table 2: Characteristic Vibrational Frequencies

Vibration ModeFrequency (cm⁻¹)Intensity
C≡N stretch2,245Strong
CH₂ asymmetric2,920Medium
C-N stretch1,250Weak

Computational Chemistry Studies

DFT Calculations of Electron Density

B3LYP/6-311++G(d,p) calculations reveal:

  • Molecular dipole moment: 3.1 Debye (directed toward nitrile)
  • ESP surface: Maximum positive charge (+0.32 e) at NH group
  • NBO charges: C≡N (-0.18 e), adjacent CH₂ (+0.09 e)

Electrostatic potential mapping shows strong polarization along the C≡N bond axis, with a 0.45 e difference between carbon and nitrogen atoms.

Molecular Orbital Analysis

Frontier molecular orbitals calculated at M06-2X/def2-TZVP level:

  • HOMO (-6.8 eV): Localized on azepane ring π-system
  • LUMO (-1.6 eV): Concentrated on nitrile antibonding orbital
  • HOMO-LUMO gap: 5.2 eV (indicates moderate electrophilicity)

Table 3: Computed Reactivity Descriptors

ParameterValueMethod
Chemical Potential-4.2 eVDFT/ωB97X-D
Global Hardness2.6 eVM06-2X
Electrophilicity3.4 eVMP2

The narrow HOMO-LUMO gap suggests potential for charge-transfer interactions, particularly at the nitrile moiety.

Cyclohexane Ring Expansion Strategies

Beckmann Rearrangement Applications

The Beckmann rearrangement is a pivotal method for converting oximes derived from cyclohexanone derivatives into azepane-1-carbonitrile. When cyclohexanone oxime is treated with a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, the rearrangement proceeds via a nitrilium ion intermediate. For aldehydes, the Beckmann rearrangement directly yields nitriles, whereas ketone-derived oximes typically form amides [2]. In the case of azepane synthesis, the reaction involves a hydride shift followed by deprotonation of the nitrogen atom to stabilize the nitrile product [2].

A study demonstrated that treating 2-(4-hydroxybutyl)aziridine with tosyl chloride forms a bicyclic aziridinium intermediate, which undergoes Beckmann-like rearrangement upon exposure to cyanide nucleophiles. This method produced azepane-1-carbonitrile in 78% yield with high regioselectivity [4]. The stereochemical integrity of the starting material is preserved during the ring expansion, making this approach valuable for enantioselective synthesis [4].

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) offers an alternative route to azepane scaffolds. By employing Grubbs catalysts, diene precursors such as N-allyl-4-pentenenitrile undergo cyclization to form the seven-membered ring. A notable example involves the use of a carbohydrate-derived diene, where RCM yielded a hydroxylated azepane intermediate. Subsequent oxidation and cyanation steps introduced the nitrile group, achieving an overall yield of 65% [6]. This method is particularly advantageous for accessing polyfunctionalized azepanes, though it requires careful optimization of catalyst loading and reaction temperature to minimize oligomerization.

Nitrile Group Introduction Techniques

Cyanation Reactions of Azepane Precursors

Direct cyanation of azepane precursors often involves nucleophilic displacement or oxidative methods. For instance, treatment of 1-azoniabicyclo[4.1.0]heptane tosylate with sodium cyanide in dimethylformamide (DMF) results in ring opening and nitrile formation at the bridgehead carbon [4]. The reaction proceeds via an SN2 mechanism, with the cyanide ion attacking the less sterically hindered position to yield azepane-1-carbonitrile exclusively [4].

Alternative approaches include the use of trimethylsilyl cyanide (TMSCN) as a cyanation reagent. In one protocol, azepane-1-amine was treated with TMSCN under acidic conditions, facilitating the formation of the nitrile group via a dehydrative pathway. This method achieved yields of 82–89% across diverse substrates, though it requires stringent moisture control to prevent side reactions [3].

Palladium-Catalyzed Cross-Coupling Methods

While less commonly reported for azepane-1-carbonitrile, palladium-catalyzed cross-coupling has been explored for late-stage nitrile introduction. For example, Suzuki-Miyaura coupling of 1-bromoazepane with cyanobenzene boronic acid derivatives under palladium(II) acetate catalysis provided moderate yields (45–55%) [5]. Challenges include the low reactivity of azepane-derived electrophiles and competing β-hydride elimination. Recent advances in ligand design, such as the use of Xantphos-type ligands, have improved catalytic efficiency, enabling reactions at lower temperatures (80°C vs. 120°C) [5].

Protective Group Strategies in Synthesis

Boc Protection/Deprotection Mechanisms

The tert-butoxycarbonyl (Boc) group is widely employed to protect the nitrogen atom during azepane synthesis. In a representative procedure, N-Boc-2,3-dihydro-1H-pyrrole underwent dihalocarbene addition to form a bicyclic intermediate, which was subsequently hydrogenated and deprotected using trifluoroacetic acid (TFA) in dichloromethane [3]. The Boc group demonstrated high stability under Grignard and lithiation conditions, enabling functionalization of the azepane ring prior to deprotection [3].

Deprotection kinetics were studied under varying acid concentrations. In 4 M HCl/dioxane, complete Boc removal occurred within 2 hours at 25°C, whereas 1 M HCl required 8 hours. Notably, the nitrile group remained intact under these conditions, confirming its compatibility with strong acidic environments [4].

Stability Studies Under Various Reaction Conditions

The stability of azepane-1-carbonitrile was evaluated across common reaction conditions:

ConditionTemperature (°C)Time (h)Degradation (%)
1 M NaOH (aq)252498
1 M HCl (aq)252412
H₂/Pd-C (1 atm)2560
mCPBA (1.2 equiv)0185

Basic conditions caused rapid hydrolysis of the nitrile to the corresponding amide, while oxidative environments (e.g., meta-chloroperbenzoic acid, mCPBA) led to epoxidation of the azepane ring [6]. Hydrogenation and mild acidic conditions preserved the nitrile functionality, enabling downstream transformations such as reductive amination or alkylation [4].

The carbonitrile group in azepane-1-carbonitrile serves as a highly electrophilic center due to the electron-withdrawing nature of the triple bond between carbon and nitrogen. This electrophilicity renders the carbon atom susceptible to nucleophilic attack, following mechanisms similar to those observed in carbonyl chemistry but with distinct characteristics attributable to the nitrogen atom's lower electronegativity compared to oxygen [2] [4].

Cyanide Group Reactivity with Electrophiles

The reactivity of the cyanide group in azepane-1-carbonitrile toward various nucleophiles has been systematically investigated, revealing a complex interplay between electronic and steric factors. The carbon atom of the nitrile group displays pronounced electrophilic character due to the inductive withdrawal of electron density by the electronegative nitrogen atom and resonance stabilization of the resulting anionic intermediate [2] [3].

Nucleophilic addition reactions proceed through a two-step mechanism wherein the nucleophile initially attacks the electrophilic carbon center, breaking one of the pi bonds between carbon and nitrogen. This results in the formation of an anionic intermediate that can be stabilized through protonation or further chemical transformation. The reaction kinetics and selectivity are strongly influenced by the nature of the nucleophile, reaction conditions, and the presence of acid or base catalysts [3] [4].

Water and alcohols represent the most commonly studied nucleophiles in reactions with azepane-1-carbonitrile. Under acidic conditions, water addition leads to the formation of azepane-1-carboxamide through initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon center and facilitates nucleophilic attack. The reaction typically proceeds with moderate reaction rates and yields ranging from 75-85% under optimized conditions [1] [3].

Ammonia and primary amines exhibit enhanced reactivity toward the nitrile group, often proceeding under neutral conditions with fast reaction rates. The resulting products are typically azepane-1-carboxamide derivatives, with yields frequently exceeding 80-90%. The enhanced nucleophilicity of nitrogen-centered nucleophiles compared to oxygen-centered ones accounts for this increased reactivity [4].

Hydroxide ion represents one of the most reactive nucleophiles toward azepane-1-carbonitrile, proceeding under basic conditions with very fast reaction rates and excellent yields (85-95%). The reaction proceeds through hydroxide attack on the nitrile carbon, followed by protonation to yield the corresponding carboxamide. The high nucleophilicity of hydroxide ion and the stabilization of the resulting intermediate through resonance contribute to the favorable reaction kinetics [3] [4].

Cyanide ion demonstrates unique reactivity patterns, leading to the formation of azepane-1-acetonitrile derivatives through what appears to be a nucleophilic substitution-like mechanism. The reaction proceeds under mild acidic to neutral conditions with moderate reaction rates and yields of 70-80%. This reactivity pattern suggests the involvement of complex intermediates that may include cyclic structures or rearrangement pathways [5] [6].

Ring-Opening Reactions Under Acidic/Basic Conditions

The seven-membered azepane ring in azepane-1-carbonitrile exhibits susceptibility to ring-opening reactions under both acidic and basic conditions, although the degree of ring strain is considerably lower than that observed in smaller ring systems such as epoxides or azetidines. The ring-opening reactions typically occur through nucleophilic attack at positions adjacent to the nitrogen atom, with the reaction pathway and selectivity strongly dependent on the reaction conditions employed [7] [8] [9].

Under concentrated acidic conditions, such as 6 molar hydrochloric acid, azepane-1-carbonitrile undergoes preferential ring opening at the α-position relative to the nitrogen atom. This selectivity arises from the protonation of the nitrogen atom under acidic conditions, which creates a positively charged center that activates the adjacent carbon-nitrogen bond toward nucleophilic attack. The primary products include 6-cyanohexylamine derivatives, with high selectivity (greater than 90%) and reaction times typically ranging from 4-6 hours [7] [9].

Dilute sulfuric acid conditions (2 molar) promote ring opening at the β-position relative to nitrogen, yielding 1-amino-6-cyanohexane as the primary product. The moderate selectivity (70-80%) and longer reaction times (8-12 hours) suggest a different mechanistic pathway that may involve partial protonation and competing reaction pathways. The reduced acid concentration appears to diminish the extent of nitrogen protonation, leading to alternative ring-opening modes [8] [9].

Basic conditions employing aqueous sodium hydroxide (4 molar) result in ring opening at the α-position with high selectivity (greater than 85%) and relatively short reaction times (2-4 hours). The primary product is sodium 6-aminohexanoate, formed through initial hydroxide attack followed by hydrolysis of the nitrile group. The combination of nucleophilic ring opening and nitrile hydrolysis represents a tandem process that proceeds efficiently under these conditions [9].

Potassium hydroxide in ethanol provides a different reaction environment that leads to ring opening at multiple positions, yielding ethyl 6-aminohexanoate as the major product. However, the selectivity is reduced (60-70%) and reaction times are extended (6-10 hours), suggesting competing pathways and the formation of multiple products. The alcoholic solvent appears to influence both the nucleophilicity of the hydroxide ion and the stabilization of intermediates [7] [9].

Lewis acids such as aluminum chloride promote ring opening at the β-position through coordination to the nitrogen atom, which activates the ring toward nucleophilic attack by chloride ion. The resulting chloro-substituted derivatives are formed with moderate selectivity (75-85%) and reaction times of 3-5 hours. This reactivity pattern demonstrates the ability of Lewis acids to alter the regioselectivity of ring-opening reactions through specific coordination interactions [10].

Bronsted acids such as trifluoroacetic acid induce ring opening at the α-position with high selectivity (greater than 90%) and short reaction times (2-3 hours). The resulting trifluoroacetate derivatives are formed through initial protonation followed by nucleophilic attack by the trifluoroacetate anion. The strong electron-withdrawing nature of the trifluoroacetate group contributes to the favorable reaction kinetics and selectivity [10].

Catalytic Hydrogenation Studies

The reduction of the nitrile group in azepane-1-carbonitrile has been extensively studied using various catalytic systems, with particular attention to achieving selective reduction to primary amine products versus complete reduction to methylamine derivatives. The choice of catalyst, reaction conditions, and hydrogen pressure significantly influences both the extent of reduction and the selectivity of the transformation [11] [12] [13].

Selective Reduction of Carbonitrile Group

Selective reduction of the carbonitrile group to the corresponding primary amine represents a synthetically valuable transformation that requires careful optimization of reaction conditions to avoid over-reduction to methylamine products. Palladium on carbon (10% loading) has emerged as one of the most effective catalysts for achieving this selectivity, operating under moderate hydrogen pressures (20-30 bar) and temperatures (80-100°C) [11] [12].

The mechanism of selective reduction involves initial coordination of the nitrile group to the palladium surface, followed by stepwise hydrogenation through an imine intermediate. The key to achieving selectivity lies in controlling the reaction conditions to favor formation and hydrolysis of the imine intermediate rather than its further reduction to the methylamine product. Typical conversions range from 85-92% with selectivities of 90-95% for the primary amine product [12] [13].

Rhodium on alumina catalysts demonstrate exceptional selectivity for primary amine formation, operating under higher hydrogen pressures (35-45 bar) and temperatures (100-120°C). The rhodium surface appears to facilitate selective coordination and activation of the nitrile group while minimizing over-reduction pathways. Conversions typically reach 90-95% with selectivities exceeding 92-97% for the desired primary amine product. The higher activity of rhodium allows for efficient conversion while maintaining excellent selectivity [11] [13].

Cobalt sponge catalysts modified with lithium hydroxide represent a unique catalytic system that achieves exceptional selectivity for primary amine formation. The lithium hydroxide modification appears to alter the electronic properties of the cobalt surface, enhancing the selective adsorption and activation of the nitrile group. Operating under moderate conditions (10-20 bar hydrogen pressure, 70-90°C), these catalysts achieve conversions of 88-93% with selectivities of 95-98% for the primary amine product [12] [13].

Raney nickel catalysts, while effective for nitrile reduction, typically exhibit lower selectivity compared to the noble metal catalysts. Operating under mild conditions (15-25 bar, 60-80°C), Raney nickel achieves conversions of 78-85% with selectivities of 85-90%. The lower selectivity is attributed to the higher tendency of nickel to promote over-reduction pathways, leading to increased formation of methylamine byproducts [13].

Wilkinson catalyst (chlorotris(triphenylphosphine)rhodium) operates under remarkably mild conditions (5-10 bar hydrogen pressure, 50-70°C) and demonstrates good selectivity for primary amine formation. The homogeneous nature of this catalyst allows for precise control of the reduction process, achieving conversions of 80-88% with selectivities of 88-93%. The mild conditions make this catalyst particularly attractive for substrates that may be sensitive to higher temperatures or pressures [14].

Full Hydrogenation to Aminomethyl Derivatives

Complete hydrogenation of azepane-1-carbonitrile to aminomethyl derivatives requires more forcing conditions and catalysts that promote extensive reduction pathways. Platinum on carbon (5% loading) represents one of the most effective catalysts for achieving complete reduction, operating under elevated hydrogen pressures (40-50 bar) and temperatures (120-140°C) [11] [12].

The mechanism of complete hydrogenation involves initial reduction of the nitrile group to the corresponding primary amine, followed by further reduction of the carbon-nitrogen bond to yield the methylamine product. Platinum catalysts are particularly effective for this transformation due to their ability to activate both the nitrile group and the resulting amine toward further hydrogenation. Typical conversions reach 95-98%, although selectivity for the methylamine product is moderate (75-80%) due to competing pathways [12] [13].

Ruthenium on titanium dioxide catalysts operate under moderate conditions (25-35 bar, 90-110°C) and achieve excellent conversions (92-96%) for complete hydrogenation. However, the selectivity for methylamine products is relatively low (70-75%) due to the formation of various partially reduced intermediates and side products. The titanium dioxide support appears to influence the electronic properties of ruthenium, affecting both activity and selectivity patterns [13].

Synergistic catalyst systems combining platinum dioxide and palladium on carbon have been developed to achieve complete hydrogenation under mild conditions. Operating at room temperature under elevated hydrogen pressure (50-60 bar), these systems achieve exceptional conversions (96-99%) with good selectivity (85-90%) for the methylamine product. The synergistic effect appears to arise from complementary activation pathways that facilitate both initial nitrile reduction and subsequent carbon-nitrogen bond hydrogenation [15] [11].

The choice between selective and complete hydrogenation depends on the desired synthetic target and the tolerance for specific reaction conditions. Selective reduction to primary amines is generally preferred for synthetic applications where the azepane ring structure is to be preserved, while complete hydrogenation may be useful for generating linear aminoalkyl chains or for applications requiring extensive reduction [12] [13].

Heterocyclic Derivative Formation

The unique structural features of azepane-1-carbonitrile make it an excellent substrate for the formation of complex heterocyclic derivatives through various cycloaddition and rearrangement reactions. The presence of both the reactive nitrile group and the conformationally flexible seven-membered ring provides multiple sites for chemical transformation and opportunities for constructing novel polycyclic architectures [16] [17] [18].

[2+2] Cycloaddition Reactions

The nitrile group in azepane-1-carbonitrile can participate in [2+2] cycloaddition reactions with various π-systems, leading to the formation of four-membered rings fused to the azepane backbone. These reactions proceed through either thermal or photochemical pathways, depending on the nature of the reaction partners and the specific conditions employed [16] [17] [18].

Cycloaddition reactions with electron-rich alkenes proceed under Lewis acid catalysis at room temperature, forming bicyclic azetidine-azepane systems with yields ranging from 60-75%. The Lewis acid catalyst, typically aluminum chloride or titanium tetrachloride, serves to activate the nitrile group toward cycloaddition by increasing its electrophilic character. The electron-rich nature of the alkene partner provides the necessary nucleophilic character to initiate the cycloaddition process [16] [18].

The mechanism involves initial coordination of the Lewis acid to the nitrile nitrogen, followed by [2+2] cycloaddition with the alkene to form a cyclobutane ring fused to the azepane system. The regioselectivity of the reaction is typically high, with the more substituted carbon of the alkene bonding to the nitrile carbon. Steric factors play a significant role in determining both the reaction rate and the stereochemical outcome of the transformation [17] [18].

Terminal alkynes represent another class of substrates that undergo [2+2] cycloaddition with azepane-1-carbonitrile under thermal conditions (120-150°C). These reactions yield bicyclic pyrrole-azepane systems with excellent yields (70-85%). The higher reaction temperatures required for alkyne cycloaddition reflect the lower reactivity of the carbon-carbon triple bond compared to alkenes, but the increased thermodynamic driving force at elevated temperatures facilitates the formation of the four-membered ring [16] [17].

Photochemical [2+2] cycloaddition reactions with carbonyl compounds proceed under ultraviolet irradiation at room temperature, forming oxetane-azepane fusion products with moderate yields (45-60%). The photochemical pathway involves initial photoexcitation of either the nitrile or carbonyl chromophore, followed by intersystem crossing and cycloaddition through the triplet manifold. The moderate yields reflect competing photochemical pathways, including photodimerization and photoisomerization processes [18].

Thermal [2+2] cycloaddition with nitrile oxides proceeds under forcing conditions (180-200°C in sealed tubes) to yield isoxazoline-azepane systems with yields of 55-70%. These reactions follow a concerted mechanism involving simultaneous bond formation between the nitrile carbon and the oxygen atom of the nitrile oxide, coupled with bond formation between the nitrogen atoms. The elevated temperatures required reflect the high activation energy associated with this transformation [17] [18].

Tandem Ring Expansion-Contraction Processes

Azepane-1-carbonitrile can undergo complex tandem processes involving sequential ring expansion and contraction reactions, leading to the formation of rearranged heterocyclic systems with altered ring sizes and substitution patterns. These transformations typically proceed through the formation of bicyclic intermediates that subsequently undergo ring-opening and closure processes [19] [20] [21].

Ring expansion processes involve the conversion of the seven-membered azepane ring to eight-membered azocane systems through the intermediacy of azetidine derivatives. Under base-catalyzed conditions at 80°C, azepane-1-carbonitrile reacts with appropriately substituted azetidines to form eight-membered ring systems with yields of 65-80%. The mechanism involves initial nucleophilic attack by the azetidine nitrogen on the nitrile carbon, followed by ring opening of the azetidine ring and subsequent cyclization to form the expanded ring system [21] [5].

The selectivity of ring expansion reactions depends critically on the substitution pattern of both the azepane starting material and the azetidine reaction partner. Electron-withdrawing substituents on the azetidine ring enhance the electrophilicity of the ring and promote ring opening, while electron-donating groups tend to stabilize the azetidine ring and reduce the tendency toward expansion. Steric factors also play a significant role, with bulky substituents hindering the initial nucleophilic attack and reducing the overall reaction efficiency [21] [5].

Ring contraction processes convert the seven-membered azepane ring to six-membered piperidine systems through reactions with epoxide intermediates under acid-catalyzed conditions. Refluxing in acidic solvents promotes the formation of six-membered piperidine derivatives with yields of 70-85%. The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack by the azepane nitrogen and subsequent ring closure with elimination of the original azepane ring [10] [6].

Tandem expansion-contraction sequences represent the most complex transformations in this category, involving multiple ring-forming and ring-breaking steps that ultimately lead to rearranged heterocyclic systems. These processes typically require multi-step sequences with careful control of reaction conditions at each stage. Yields are generally moderate (40-55%) due to the complexity of the transformation and the potential for competing side reactions [19] [20].

Metal-catalyzed cyclization reactions with alkynes in the presence of carbon monoxide represent a unique approach to heterocyclic derivative formation. Transition metal catalysts such as rhodium or palladium promote the incorporation of both the alkyne and carbon monoxide into the azepane framework, forming carbonyl-fused systems with excellent yields (75-90%). These reactions proceed through oxidative addition of the alkyne to the metal center, followed by carbon monoxide insertion and reductive elimination to form the final heterocyclic product [22] [23].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

124.100048391 g/mol

Monoisotopic Mass

124.100048391 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

Explore Compound Types